Cas no 10024-56-3 (2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI))

10024-56-3 structure
Nome del prodotto:2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI)
2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (Z)-1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl cinnamate
- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl (E)-3-phenylprop-2-enoate
- 2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI)
- 2-Propenoic acid,3-phenyl-,1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester,(S)
- EINECS 233-023-1
- FEMA No. 3051
- P-Menth-1-en-8-yl cinnamate
- Terpinyl 3-phenylpropenoate
- Terpinyl cinnamate
- 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI)
- 10024-56-3
- 1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl 3-phenyl-2-propenoate, (S)-
- Q27256369
- 2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl (E)-3-phenylprop-2-enoate
- P-MENTHEN-1-EN-8-YL CINNAMATE
- Cinnamic acid, p-menth-1-en-8-yl ester
- Terpinyl beta-phenylacrylate
- P-Menth-1-en-8-yl 3-phenylpropenoate
- UNII-34L3BD999A
- TERPINYL .BETA.-PHENYLACRYLATE
- 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-
- 34L3BD999A
- TERPINYL CINNAMATE [FHFI]
-
- Inchi: InChI=1S/C19H24O2/c1-15-9-12-17(13-10-15)19(2,3)21-18(20)14-11-16-7-5-4-6-8-16/h4-9,11,14,17H,10,12-13H2,1-3H3/b14-11+
- Chiave InChI: CKYQZYGVFMSSKH-SDNWHVSQSA-N
- Sorrisi: C1=CC=C(/C=C/C(OC(C2CCC(C)=CC2)(C)C)=O)C=C1
Proprietà calcolate
- Massa esatta: 287.20100
- Massa monoisotopica: 284.178
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 21
- Conta legami ruotabili: 5
- Complessità: 411
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- XLogP3: 4.5
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Colore/forma: Liquido viscoso trasparente da incolore a giallastro
- Densità: 1.042
- Punto di ebollizione: 392.6 °C at 760 mmHg
- Punto di infiammabilità: 216.2 °C
- Indice di rifrazione: 1.553
- PSA: 26.30000
- LogP: 4.86770
- FEMA: 3051 | TERPINYL CINNAMATE
2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI) Letteratura correlata
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
10024-56-3 (2-Propenoic acid,3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- (9CI)) Prodotti correlati
- 1990-11-0(Cholesteryl cinnamate)
- 50305-81-2(Cholesterol trans-Cinnamate)
- 918633-87-1(Evofosfamide)
- 2580178-69-2(2-{(tert-butoxy)carbonylamino}-4-ethyl-6-fluorobenzoic acid)
- 2137767-32-7(3-azabicyclo[4.2.1]nonane hydrochloride)
- 863589-34-8(2-fluoro-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzamide)
- 1261758-84-2(3-Amino-2-methylbenzyl bromide)
- 65691-72-7(cyclohexanone, 2-ethynyl-2-methyl- (9ci))
- 3686-43-9(3,6-dihydro-2H-1,2-oxazine)
- 1314700-21-4(1-(1H-indol-6-yl)cyclopropane-1-carbonitrile)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
